molecular formula C17H24N2O B3865774 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole

1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole

Cat. No. B3865774
M. Wt: 272.4 g/mol
InChI Key: NVPSEQQEKWDZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole, also known as CK-666, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has been found to be effective in disrupting the actin cytoskeleton, which is involved in a wide range of cellular processes.

Mechanism of Action

1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole works by binding to the Arp2/3 complex, which is involved in the nucleation of actin filaments. By binding to this complex, 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole prevents the formation of actin filaments and disrupts the actin cytoskeleton. This leads to a wide range of cellular effects, including changes in cell shape, motility, and division.
Biochemical and Physiological Effects:
1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in cancer cells, disrupt immune cell function, and affect neuronal development. 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole has also been found to have an effect on cell division, leading to changes in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole in lab experiments is its specificity for the Arp2/3 complex. This allows researchers to study the role of the actin cytoskeleton in a specific cellular process without affecting other cellular processes. However, one of the limitations of using 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole is its potential for off-target effects. Researchers must carefully control for these effects to ensure that the observed effects are specific to the Arp2/3 complex.

Future Directions

There are many potential future directions for research on 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole. One area of research is the development of new inhibitors that target the actin cytoskeleton in different ways. Another area of research is the use of 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole in combination with other inhibitors to study the interactions between different cellular processes. Finally, there is a need for further research on the potential clinical applications of 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole has been widely used in scientific research to study the actin cytoskeleton. It has been found to be effective in disrupting the formation of actin filaments, which are involved in cell motility, cell division, and many other cellular processes. 1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole has been used to study the role of the actin cytoskeleton in cancer metastasis, immune cell function, and neuronal development.

properties

IUPAC Name

1-[6-(4-ethylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-2-16-7-9-17(10-8-16)20-14-6-4-3-5-12-19-13-11-18-15-19/h7-11,13,15H,2-6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSEQQEKWDZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Ethylphenoxy)hexyl]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.